molecular formula C10H18O2 B12913214 2-Butoxy-4-methyl-3-methylideneoxolane CAS No. 93423-62-2

2-Butoxy-4-methyl-3-methylideneoxolane

Cat. No.: B12913214
CAS No.: 93423-62-2
M. Wt: 170.25 g/mol
InChI Key: SVJFSTVJBQSCHM-UHFFFAOYSA-N
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Description

2-butoxy-4-methyl-3-methylenetetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by its unique structure, which includes a butoxy group, a methyl group, and a methylene group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-4-methyl-3-methylenetetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-methylenetetrahydrofuran with butanol in the presence of an acid catalyst. The reaction conditions typically include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of 2-butoxy-4-methyl-3-methylenetetrahydrofuran may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-4-methyl-3-methylenetetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated tetrahydrofuran derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy group, leading to the formation of different ethers or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at 25-50°C.

    Substitution: Sodium hydride in dimethyl sulfoxide at 60-80°C.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated tetrahydrofuran derivatives.

    Substitution: Various ethers or alcohols.

Scientific Research Applications

2-butoxy-4-methyl-3-methylenetetrahydrofuran has several scientific research applications:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-butoxy-4-methyl-3-methylenetetrahydrofuran involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-methyltetrahydrofuran: A similar compound with a methyl group attached to the tetrahydrofuran ring.

    2-butoxyethanol: An ether with a butoxy group attached to an ethylene glycol backbone.

Uniqueness

2-butoxy-4-methyl-3-methylenetetrahydrofuran is unique due to its combination of functional groups, which provide it with distinct reactivity and properties

Properties

CAS No.

93423-62-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-butoxy-4-methyl-3-methylideneoxolane

InChI

InChI=1S/C10H18O2/c1-4-5-6-11-10-9(3)8(2)7-12-10/h8,10H,3-7H2,1-2H3

InChI Key

SVJFSTVJBQSCHM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1C(=C)C(CO1)C

Origin of Product

United States

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